molecular formula C6H8N2O2 B12639233 6-Ethyl-1,2-dihydropyridazine-3,4-dione

6-Ethyl-1,2-dihydropyridazine-3,4-dione

Cat. No.: B12639233
M. Wt: 140.14 g/mol
InChI Key: JCDYLHFZNRBRGB-UHFFFAOYSA-N
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Description

6-Ethyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound belonging to the pyridazine family Pyridazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2-dihydropyridazine-3,4-dione typically involves the reaction of ethyl-substituted hydrazine with maleic anhydride. The reaction is carried out in an aqueous medium at elevated temperatures (around 95°C) for several hours. The use of ion-exchange resins as catalysts can enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of solid ion-exchange resins as catalysts is advantageous due to their reusability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Ethyl-1,2-dihydropyridazine-3,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antiviral, antibacterial, and antifungal activities.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but initial studies suggest its potential as a multi-target agent .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-1,2-dihydropyridazine-3,4-dione stands out due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of new derivatives with potentially enhanced properties.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-ethyl-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-5(9)6(10)8-7-4/h3H,2H2,1H3,(H,7,9)(H,8,10)

InChI Key

JCDYLHFZNRBRGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(=O)NN1

Origin of Product

United States

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